molecular formula C18H21N5O2 B12205780 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12205780
M. Wt: 339.4 g/mol
InChI Key: VLFGCDMBQYDTMC-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:

    Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved by reacting appropriate precursors such as 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the piperidin-1-yl group: This step involves the nucleophilic substitution of a halogenated intermediate with piperidine.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.

    Pathways Involved: The compound may interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(4-hydroxyphenyl)-8-methyl-2-(pyrrolidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

4-(4-hydroxyphenyl)-8-methyl-2-(piperidin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the piperidin-1-yl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H21N5O2/c1-12-11-15(25)23-16(13-5-7-14(24)8-6-13)20-17(21-18(23)19-12)22-9-3-2-4-10-22/h5-8,11,16,24H,2-4,9-10H2,1H3,(H,19,20,21)

InChI Key

VLFGCDMBQYDTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCCCC3)C4=CC=C(C=C4)O

Origin of Product

United States

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